Molecular Architecture and Physicochemical Profiling of Trimethyl Nonanone: A Technical Guide for Advanced Formulation and Synthesis
Molecular Architecture and Physicochemical Profiling of Trimethyl Nonanone: A Technical Guide for Advanced Formulation and Synthesis
Executive Summary
In the landscape of specialty aliphatic compounds, 2,6,8-trimethyl-4-nonanone (CAS 123-18-2) occupies a unique niche as a highly branched, sterically hindered ketone. Primarily utilized as a high-performance industrial solvent, degreaser, and chemical intermediate, its true value in drug development lies in its role as a precursor for synthesizing specialized non-ionic surfactants and dermal penetration enhancers. This whitepaper deconstructs the molecular architecture, physicochemical properties, and synthetic workflows associated with trimethyl nonanone, providing self-validating protocols to ensure absolute precision in laboratory and scale-up environments.
Molecular Architecture & Stereochemical Dynamics
The IUPAC designation for this compound is 1[1]. Structurally, it features a nine-carbon aliphatic backbone with methyl substitutions at the 2, 6, and 8 positions, placing the carbonyl functional group at C4.
Causality of Chemical Behavior: The extensive branching creates significant steric hindrance around the carbonyl core. This specific architecture dictates its reactivity profile: it is highly resistant to non-specific nucleophilic attacks, which grants it exceptional stability as a solvent. However, under specific catalytic conditions, this same steric bulk allows for highly controlled, stereoselective reductions[2].
Industrially, this compound is not synthesized in isolation but is derived as a co-product from the base-catalyzed aldol condensation of 3[3]. It is isolated from the "bottoms" stream of the MEK manufacturing process, necessitating rigorous analytical validation to separate it from other C12 branched ketone isomers.
Physicochemical Profiling
Understanding the physical properties of 2,6,8-trimethyl-4-nonanone is critical for predicting its behavior in biphasic extractions and lipid-based drug delivery systems. The high LogP value indicates profound lipophilicity, making it an excellent candidate for partitioning into lipid bilayers.
| Property | Value | Reference |
| IUPAC Name | 2,6,8-trimethylnonan-4-one | 1[1] |
| CAS Registry Number | 123-18-2 | 4[4] |
| Molecular Formula | C₁₂H₂₄O | 5[5] |
| Molecular Weight | 184.32 g/mol | 2[2] |
| Boiling Point | 218 – 219 °C (at 760 mmHg) | 4[4] |
| Melting Point | -75.15 °C | 4[4] |
| Density | 0.819 g/cm³ | 6[6] |
| Flash Point | 63.1 °C | 7[7] |
| LogP (Octanol/Water) | 4.076 (est.) | 7[7] |
| Water Solubility | 21.58 mg/L at 25 °C (Insoluble) | 7[7] |
Experimental Workflows & Self-Validating Protocols
Protocol 1: High-Resolution GC-MS Validation of Isomeric Purity
Context & Causality: Because 2,6,8-trimethyl-4-nonanone is isolated from the C12 fraction of MEK condensation, it is highly prone to contamination by structurally similar branched isomers[3]. A standard GC-FID is insufficient for definitive identification. A gradual temperature ramp (10 °C/min) is deliberately chosen to maximize theoretical plates and resolve closely eluting isomers.
Self-Validating Mechanism: The protocol incorporates a closed-loop validation system. Pre- and post-run solvent blanks ensure zero column carryover. The addition of 2-dodecanone as an internal standard normalizes integration areas. If the internal standard recovery deviates by >2%, the run automatically invalidates itself, preventing false-positive purity claims.
Step-by-Step Methodology:
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Sample Preparation: Dilute the raw 2,6,8-trimethyl-4-nonanone to 1.0 mg/mL in HPLC-grade hexane. Spike the solution with exactly 50 µg/mL of 2-dodecanone (internal standard).
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Instrument Configuration: Utilize an HP-5MS capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Set the injector port to 250 °C with a split ratio of 50:1.
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Thermal Gradient: Initiate the oven at 60 °C (hold for 2 min). Ramp at 10 °C/min to 280 °C, followed by a 5-minute isothermal hold to bake out heavy oligomers.
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Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Set the scan range from 40 to 400 m/z.
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Data Validation: Extract the chromatogram and confirm the 5[5]. The batch is certified pure only if the target peak constitutes >99% of the total ion current (excluding the internal standard) and blank baselines remain <0.1%.
Protocol 2: Stereoselective Catalytic Reduction to 2,6,8-Trimethyl-4-nonanol
Context & Causality: In drug formulation, the ketone must often be reduced to its corresponding secondary alcohol to serve as a non-ionic surfactant. Palladium on Carbon (Pd/C) is selected over hydride reagents (like NaBH₄) because the heterogeneous catalyst provides superior stereochemical control—specifically 2[2]—and simplifies downstream purification. Absolute ethanol is used as the solvent; its protic nature facilitates the hydrogen transfer mechanism at the catalyst surface.
Self-Validating Mechanism: The reaction utilizes inline Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The system validates its own completion by continuously monitoring the distinct5[5]. The reaction is strictly quenched only when this peak reaches absolute baseline, ensuring >99% conversion without relying on arbitrary time points.
Step-by-Step Methodology:
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Reaction Setup: In a rigorously dried, argon-purged Parr reactor, suspend 10% Pd/C (5 mol% relative to the substrate) in 50 mL of absolute ethanol.
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Substrate Introduction: Add 100 mmol of validated 2,6,8-trimethyl-4-nonanone to the suspension.
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Hydrogenation: Evacuate the reactor and backfill with ultra-pure H₂ gas. Maintain a constant pressure of 1 atm at 25 °C under vigorous mechanical stirring (800 rpm) to eliminate mass transfer limitations.
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Real-Time Monitoring: Route the reaction mixture through an inline ATR-FTIR flow cell. Monitor the disappearance of the 1715 cm⁻¹ signal.
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Quenching & Filtration: Once the IR signal reaches baseline (typically 4-6 hours), purge the reactor with argon. Filter the mixture through a tightly packed Celite pad to quantitatively remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure (50 mbar, 40 °C) to yield 2,6,8-trimethyl-4-nonanol. Expected yield is ≥92%[2].
Mechanistic Workflow Diagram
Figure 1: Mechanistic workflow from MEK condensation to stereoselective catalytic reduction.
References
- Alfa Chemistry. "CAS 123-18-2 2,6,8-Trimethyl-4-nonanone".
- ChemicalBook. "2,6,8-TRIMETHYL-4-NONANONE | 123-18-2".
- GuideChem. "2,6,8-TRIMETHYL-4-NONANONE 123-18-2 wiki".
- NIST WebBook. "4-Nonanone, 2,6,8-trimethyl-".
- Smolecule. "Buy 2,6,8-Trimethyl-4-nonanone | 123-18-2".
- The Good Scents Company. "2,6,8-trimethyl-4-nonanone, 123-18-2".
- US EPA. "Robust Summaries & Test Plan: C12, Branched Ketones".
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buy 2,6,8-Trimethyl-4-nonanone | 123-18-2 [smolecule.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 2,6,8-TRIMETHYL-4-NONANONE | 123-18-2 [chemicalbook.com]
- 5. 4-Nonanone, 2,6,8-trimethyl- [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2,6,8-trimethyl-4-nonanone, 123-18-2 [thegoodscentscompany.com]
